6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQONCCNIVZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-fluorophenyl group at the 6-position and a methyl group at the 2-position. Its molecular formula is CHFN.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Nucleophilic Interactions: The amine group can participate in nucleophilic substitutions, influencing various biochemical reactions.
- Enzyme Modulation: The compound has shown potential in modulating the activity of cytochrome P450 enzymes, which are essential for drug metabolism .
- Gene Expression Regulation: It can affect gene expression by interacting with transcription factors, thereby influencing cellular processes such as proliferation and apoptosis .
Biological Activities
Several studies have documented the biological activities of this compound, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values as low as 16 µg/mL against certain bacterial strains, indicating potent antibacterial activity .
- Antitubercular Potential: The compound has been investigated for its efficacy against Mycobacterium tuberculosis, suggesting its potential role as an anti-tubercular agent.
Anticancer Activity
This compound has demonstrated promising anticancer effects:
- Cytotoxicity: In vitro studies revealed an IC value of approximately 53.02 µM against gastric adenocarcinoma cell lines (AGS), showcasing its cytotoxic potential against cancer cells while exhibiting low toxicity to normal cells .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives:
- COX-2 Inhibition: Compounds structurally related to this compound have shown significant inhibition of COX-2 activity, a key enzyme in inflammatory processes .
Case Studies
-
Antibacterial Efficacy Study:
A series of tests evaluated the compound's effectiveness against gram-positive bacteria and mycobacterial strains. Results indicated that it possessed comparable or superior efficacy to standard antibiotics like ampicillin and isoniazid . -
Cytotoxic Profile Assessment:
A comprehensive study assessed the cytotoxicity of various pyrimidine derivatives on both cancerous and non-cancerous cell lines. The findings indicated that the tested compound exhibited selective cytotoxicity towards cancer cells while maintaining safety profiles for normal cells.
Scientific Research Applications
Chemical Synthesis
The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. A common approach is the reaction of 2-methyl-4,6-dichloropyrimidine with 4-fluoroaniline, utilizing potassium carbonate in dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for efficient production while maintaining high purity levels.
Enzyme Inhibition
Research indicates that 6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine exhibits potent inhibition against various kinases, making it a candidate for therapeutic applications in oncology. This inhibition can disrupt critical signaling pathways involved in cancer progression.
Cytotoxicity
In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The selectivity towards certain targets is advantageous for minimizing side effects associated with traditional chemotherapeutics.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits key kinases involved in cancer signaling pathways |
| Cytotoxicity | Effective against multiple cancer cell lines |
| Selectivity | Exhibits target selectivity to reduce side effects |
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, showing potential effectiveness against various bacterial strains. This suggests possible applications in developing new antibiotics.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory capabilities of pyrimidine derivatives, including this compound. It has been shown to suppress COX-2 activity, which is crucial for managing inflammatory diseases.
Table 3: Therapeutic Applications
| Application Type | Findings |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Anti-inflammatory | Suppresses COX-2 activity; potential for inflammatory disease treatment |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly influence its potency and selectivity.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer types, highlighting its potential as a lead compound for drug development.
- Investigations into Anti-inflammatory Mechanisms : Research focused on the compound's ability to inhibit COX enzymes showed promising results, suggesting it could serve as a basis for new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated based on molecular formula C₁₇H₁₈FN₃O .
Electronic and Steric Effects
- Fluorine Position: Para-fluorophenyl (target compound): Maximizes electron-withdrawing effects, improving stability and π-π stacking in crystal lattices .
- Morpholine vs. Methyl: The morpholinophenyl group in ’s compound introduces polarity, enhancing aqueous solubility compared to the hydrophobic methyl group in the target compound .
- Chlorine and Sulfanyl :
Crystallographic and Conformational Differences
- Dihedral Angles: In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituents range from 12.8° to 86.1°, influencing molecular planarity and crystal packing . Simpler analogues like 4-Methyl-6-phenylpyrimidin-2-amine () exhibit angles of 29.41° and 46.32°, suggesting less steric hindrance .
- Hydrogen Bonding :
- Compounds with amine groups (e.g., ) form intramolecular N–H⋯N bonds, stabilizing conformations. The target compound’s amine group likely participates in similar interactions .
Preparation Methods
Preparation of the Pyrimidine Core
The pyrimidine core, 2-methyl-4-aminopyrimidine, is typically prepared via condensation reactions involving β-alkoxypropionitriles and acetamidine derivatives. According to patent literature, an improved process involves:
- Starting from β-alkoxypropionitriles, which are converted into 5-alkoxymethylpyrimidines.
- These intermediates are then treated with ammonia in the presence of Lewis acid catalysts (e.g., aluminum oxide) at elevated temperatures (210–300 °C) to replace the alkoxy group with an amino group, yielding 2-methyl-4-amino-5-aminomethylpyrimidine derivatives.
This method avoids cumbersome reduction steps and provides high selectivity and yield for the amino-substituted pyrimidine.
Fluorination Techniques
Selective fluorination at the aromatic ring or side chains is critical. The study highlighted:
- Use of fluorinating agents like DAST or perfluorobutane sulfonyl fluoride (PBSF).
- Challenges include formation of by-products such as conjugated double bonds due to elimination side reactions.
- Protection of hydroxyl groups during fluorination to prevent side reactions, e.g., acetylation of hydroxyls before fluorination.
These fluorination strategies can be adapted for introducing the 4-fluorophenyl substituent on the pyrimidine ring.
Catalytic and Reaction Conditions
- Catalysts: Lewis acids such as aluminum oxide are preferred for amination steps.
- Solvents: Inert organic solvents like cyclohexane, toluene, or ammonia itself can be used.
- Temperature: Elevated temperatures (180–350 °C) are required for efficient substitution.
- Ammonia equivalents: High excess (10–300 equivalents) ensures complete amination.
Summary Table of Key Reaction Parameters
| Step | Starting Material | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Pyrimidine core synthesis | β-Alkoxypropionitrile | Acetamidine, alkali metal alkoxide | Condensation, then amination | 2-methyl-4-amino-5-alkoxymethylpyrimidine intermediates |
| Amination to 4-amino group | 5-alkoxymethylpyrimidine | NH3, Al2O3 catalyst | 210–300 °C, inert solvent | Replacement of alkoxy by amino group |
| Introduction of 4-fluorophenyl | 6-halopyrimidine or activated pyrimidine | 4-fluorophenylboronic acid, Pd catalyst (Suzuki) or SNAr reagents | Mild heating, inert atmosphere | 6-(4-Fluorophenyl) substitution |
| Fluorination (if needed) | Hydroxyl or halogenated intermediates | DAST, PBSF | Room temp to reflux | Selective fluorination with possible side reactions |
Research Findings and Considerations
- The improved amination process avoids hazardous intermediates like β-aminopropionitrile and reduces the need for expensive reduction steps.
- Fluorination reagents require careful handling due to side reactions; protecting groups may be necessary to improve yields.
- The choice of catalyst and solvent significantly affects the reaction selectivity and yield.
- Radiolabeled fluorine (^18F) incorporation for PET tracer development uses nucleophilic substitution on mesylate precursors but suffers from low incorporation efficiency due to steric hindrance and elimination side reactions. While this is specific to radiolabeling, it informs about fluorination challenges.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-Fluorophenyl)-2-methylpyrimidin-4-amine?
- Methodology :
- Step 1 : Condensation of 4-fluoroacetophenone derivatives with methyl-substituted pyrimidine precursors under reflux conditions (e.g., ethanol, LiOH catalyst) to form the pyrimidine core .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product. Yield optimization requires controlled temperature (70–80°C) and reaction monitoring by TLC .
- Critical Note : Fluorine substitution at the 4-position enhances electronic effects, influencing reaction kinetics. Adjust equivalents of fluorophenyl precursors to avoid side products .
Q. How is the compound characterized structurally and analytically?
- Techniques :
- NMR : / NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrimidine NH at δ 5.3 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 244.1) .
Q. What are the primary biological targets of this compound?
- Findings :
- Kinase Inhibition : Fluorophenyl-pyrimidine derivatives show affinity for tyrosine kinases (e.g., EGFR, VEGFR) due to hydrogen bonding with ATP-binding pockets .
- Antimicrobial Activity : Structural analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to fluorine-enhanced membrane penetration .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- SAR Insights :
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2-Methyl group | Enhances metabolic stability | |
| 4-Fluorophenyl | Increases lipophilicity (logP ~2.5) and target binding | |
| NH at C4 | Critical for H-bond donor interactions |
- Method : Replace the fluorophenyl group with chloro-/bromo-substituents to assess halogen effects on potency .
Q. What computational tools predict the compound’s reactivity and binding modes?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electron distribution (fluorine’s -I effect lowers LUMO energy) .
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17); fluorophenyl group occupies hydrophobic pocket near Leu694 .
Q. How to resolve contradictions in reported biological data?
- Case Study : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM for EGFR inhibition) may arise from:
- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 µM) .
- Solubility : Use DMSO stock solutions <0.1% to avoid precipitation .
- Resolution : Standardize protocols (e.g., ADP-Glo™ kinase assays) and validate with positive controls (e.g., Erlotinib) .
Q. What are the stability and storage requirements?
- Guidelines :
- Storage : -20°C in amber vials under argon; degradation observed at >30°C (HPLC shows 10% impurity over 6 months) .
- In Solution : Stable in DMSO for 1 week; avoid aqueous buffers with pH >8 to prevent hydrolysis .
Methodological Challenges and Solutions
Q. How to design in vitro toxicity profiling?
- Assays :
- Cytotoxicity : MTT assay on HEK293 cells (IC >50 µM suggests low toxicity) .
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .
Q. What strategies improve yield in scaled-up synthesis?
- Process Chemistry :
- Continuous Flow : Microreactors reduce reaction time (2 h vs. 12 h) and improve heat management .
- Catalyst : Switch from LiOH to KCO for easier removal and higher reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
